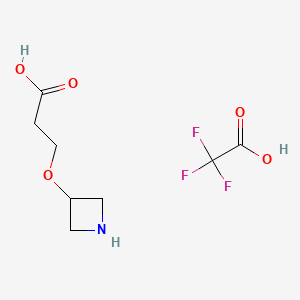
3-(Azetidin-3-yloxy)propanoicacid,trifluoroaceticacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Azetidin-3-yloxy)propanoic acid, trifluoroacetic acid is a chemical compound with the molecular formula C8H12F3NO5 and a molecular weight of 259.1798 g/mol . This compound is characterized by the presence of an azetidine ring, a propanoic acid moiety, and a trifluoroacetic acid group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 3-(Azetidin-3-yloxy)propanoic acid, trifluoroacetic acid involves several steps. One common method includes the reaction of azetidine with propanoic acid under specific conditions to form the intermediate compound. This intermediate is then reacted with trifluoroacetic acid to yield the final product. The reaction conditions typically involve controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, minimize waste, and ensure consistent product quality.
Chemical Reactions Analysis
3-(Azetidin-3-yloxy)propanoic acid, trifluoroacetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate the reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(Azetidin-3-yloxy)propanoic acid, trifluoroacetic acid is utilized in a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(Azetidin-3-yloxy)propanoic acid, trifluoroacetic acid involves its interaction with specific molecular targets and pathways. The azetidine ring and trifluoroacetic acid group play crucial roles in its reactivity and interactions with other molecules. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
3-(Azetidin-3-yloxy)propanoic acid, trifluoroacetic acid can be compared with other similar compounds such as 2-(Azetidin-3-yl)propanoic acid, trifluoroacetic acid. While both compounds contain azetidine and propanoic acid moieties, their structural differences lead to variations in their chemical properties and reactivity. The presence of the trifluoroacetic acid group in 3-(Azetidin-3-yloxy)propanoic acid, trifluoroacetic acid imparts unique characteristics, making it distinct from other similar compounds.
Conclusion
3-(Azetidin-3-yloxy)propanoic acid, trifluoroacetic acid is a versatile compound with significant applications in scientific research. Its unique chemical structure and properties make it valuable in various fields, including chemistry, biology, medicine, and industry. Understanding its preparation methods, chemical reactions, and mechanism of action can further enhance its utilization in research and development.
Properties
Molecular Formula |
C8H12F3NO5 |
|---|---|
Molecular Weight |
259.18 g/mol |
IUPAC Name |
3-(azetidin-3-yloxy)propanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C6H11NO3.C2HF3O2/c8-6(9)1-2-10-5-3-7-4-5;3-2(4,5)1(6)7/h5,7H,1-4H2,(H,8,9);(H,6,7) |
InChI Key |
JSBYSJOZRLRNOG-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)OCCC(=O)O.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(3-aminopropoxy)-N-[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-isoindolin-5-yl]butanamide](/img/structure/B13585404.png)
![6-Hydroxy-6-(trifluoromethyl)spiro[3.3]heptane-2-carboxylic acid](/img/structure/B13585425.png)
![{2-[(2-Aminoethyl)disulfanyl]ethyl}dimethylaminedihydrochloride](/img/structure/B13585429.png)
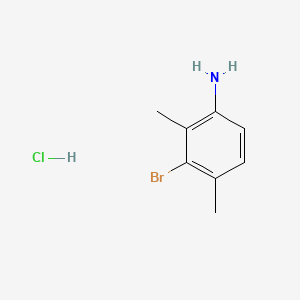
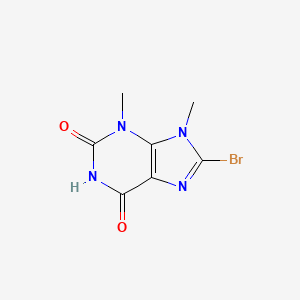
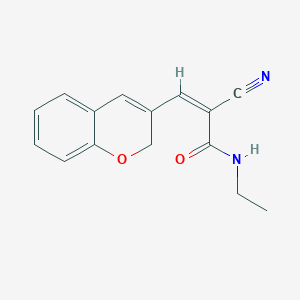
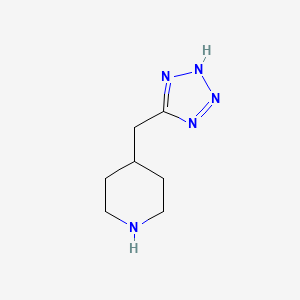


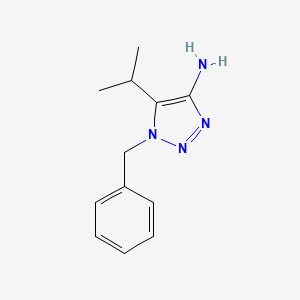

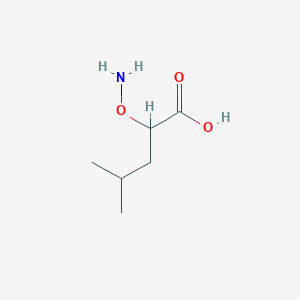
![2-[4-(aminomethyl)phenyl]-N-methylbenzamidehydrochloride](/img/structure/B13585477.png)

